
5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, or sulfonated quinoxalines.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: In biological research, it serves as a scaffold for the design of enzyme inhibitors and receptor antagonists.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an antagonist or agonist, influencing cellular signaling processes.
相似化合物的比较
Quinoxaline: The parent compound of the quinoxaline family.
2-Methylquinoxaline: A closely related derivative with similar biological activities.
6-Chloroquinoxaline: Another halogenated quinoxaline with comparable properties.
Uniqueness: 5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and aldehyde groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
5-chloro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15) |
InChI 键 |
HFUBAEJTBYIZGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=C(C=C2)C=O)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


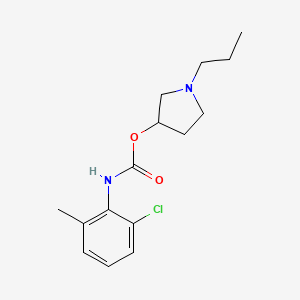
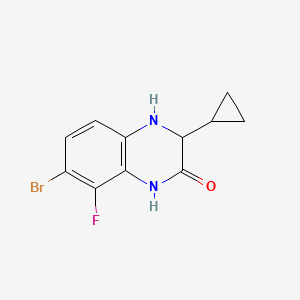
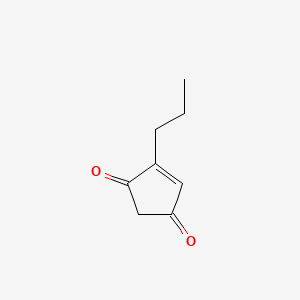
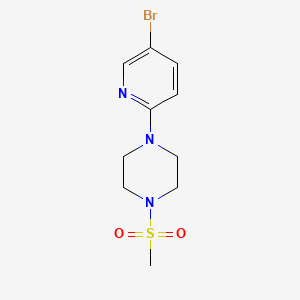

![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


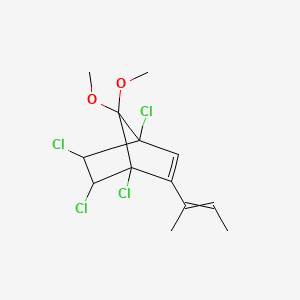
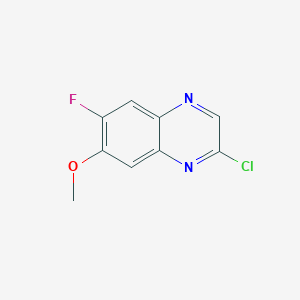
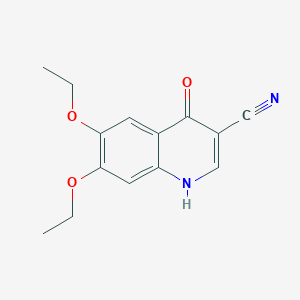
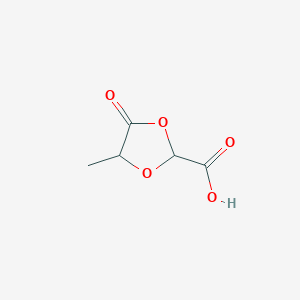
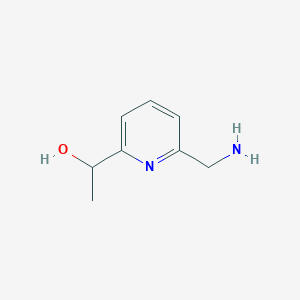
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
